Tranilast

Description

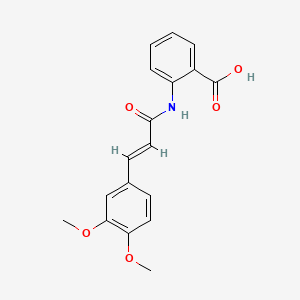

Structure

3D Structure

Properties

IUPAC Name |

2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHGWWWHIYHZNX-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53902-12-8 | |

| Record name | Tranilast [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053902128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tranilast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07615 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tranilast | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVF50SMY6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tranilast's Anti-Fibrotic Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-fibrotic properties of Tranilast (N-(3,4-dimethoxycinnamoyl) anthranilic acid). This compound, originally developed as an anti-allergic medication, has demonstrated significant potential in mitigating fibrotic processes across various tissues, including skin, lung, heart, and kidney.[1] Its efficacy stems from a multi-faceted approach, primarily targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central regulator of fibrosis.[1]

Core Anti-Fibrotic Mechanisms

This compound exerts its anti-fibrotic effects through several key mechanisms:

-

Inhibition of the TGF-β/Smad Signaling Pathway: This is the most well-documented mechanism. TGF-β is a potent pro-fibrotic cytokine that, upon binding to its receptor, initiates a signaling cascade involving the phosphorylation of Smad proteins (Smad2/3).[2][3][4] These activated Smads then translocate to the nucleus to regulate the transcription of genes involved in extracellular matrix (ECM) production.[2][3][4] this compound has been shown to interfere with this pathway by reducing the phosphorylation of Smad2 and Smad3, thereby inhibiting the downstream synthesis of ECM proteins like collagen and fibronectin.[2][3][4][5][6][7][8] Some studies also suggest that this compound can suppress the expression of Smad4, a central mediator in the TGF-β pathway.[9]

-

Suppression of Collagen Synthesis: this compound directly inhibits the synthesis of collagen, a primary component of fibrotic tissue.[10][11][12] This inhibition occurs at a pre-translational level, with this compound decreasing the mRNA levels of procollagen.[10][11] It effectively reduces the production of both type I and type III collagen.[10][11]

-

Inhibition of Myofibroblast Differentiation: The transition of fibroblasts into contractile, ECM-producing myofibroblasts is a critical step in fibrosis. This compound has been demonstrated to inhibit this differentiation process, which is often induced by TGF-β1.[7][13] By preventing myofibroblast formation, this compound reduces the expression of α-smooth muscle actin (α-SMA) and subsequent collagen deposition.[7]

-

Mast Cell Stabilization and Anti-inflammatory Effects: As an anti-allergic agent, this compound is known to inhibit the release of inflammatory mediators, such as histamine and pro-fibrotic cytokines, from mast cells.[13][14][15] By stabilizing mast cells, this compound can reduce the inflammatory environment that often precedes and perpetuates fibrosis.[16] It has also been shown to suppress the activation of alveolar macrophages, which play a role in the development of pulmonary fibrosis.[17][18]

Quantitative Data on this compound's Efficacy

The following tables summarize key quantitative data from various in vitro and in vivo studies, demonstrating the anti-fibrotic effects of this compound.

Table 1: In Vitro Inhibition of Fibrotic Markers by this compound

| Cell Type | Parameter Measured | This compound Concentration | % Inhibition / Reduction | Reference |

| Human Skin Fibroblasts | Collagen Synthesis | 300 µM | ~55% | [10][11] |

| Human Skin Fibroblasts | Pro α1(I) Collagen mRNA | Not Specified | ~60% | [10][11] |

| Rabbit Tenon's Capsule Fibroblasts | Cell Proliferation | 300 µM | ~27% | [12] |

| Rabbit Corneal Stromal Fibroblasts | Cell Proliferation | 300 µM | ~45% | [12] |

| Human Cardiac Fibroblasts | TGF-β1-induced 3[H]-hydroxyproline incorporation | 30 µM | ~58% | [6][19] |

| Human Leiomyoma & Myometrial Cells | Fibronectin, Collagen 1A1, Versican mRNA | 300 µM | Significant Decrease | [20] |

| A549 Human Alveolar Epithelial Cells | TGF-β2-induced Fibronectin & Collagen IV | 50, 100, 200 µM | Dose-dependent Suppression | [18][21] |

Table 2: In Vivo Efficacy of this compound in Animal Models of Fibrosis

| Animal Model | Fibrotic Condition | This compound Dosage | Outcome | % Reduction | Reference |

| Mouse Fibroid Xenograft | Uterine Fibroids | 50 mg/kg/day | Tumor Weight Reduction | ~37% | [13] |

| (mRen-2)27 Diabetic Rats | Cardiac Fibrosis | Not Specified | Attenuation of Cardiac Fibrosis | ~37% | [6] |

| Bleomycin-induced Murine Model | Pulmonary Fibrosis | Not Specified | Attenuation of Lung Fibrosis | Significant | [2][3][4] |

Key Signaling Pathways and Experimental Workflows

TGF-β/Smad Signaling Pathway and this compound Intervention

The following diagram illustrates the canonical TGF-β/Smad signaling pathway and the inhibitory action of this compound.

Caption: this compound inhibits the TGF-β pathway by blocking Smad2/3 phosphorylation.

Experimental Workflow: In Vitro Assessment of this compound's Anti-Fibrotic Effect

This diagram outlines a typical experimental procedure to evaluate the efficacy of this compound in a cell-based fibrosis model.

Caption: Workflow for in vitro testing of this compound's anti-fibrotic activity.

Detailed Experimental Protocols

1. Western Blot for Phosphorylated Smad2 (p-Smad2)

This protocol is a generalized method for detecting the inhibition of TGF-β signaling by this compound.

-

Cell Culture and Treatment: Human fibroblasts or epithelial cells (e.g., A549) are cultured to 70-80% confluency.[4][18][21] Cells are then serum-starved for 12-24 hours. Following starvation, cells are pre-treated with various concentrations of this compound (e.g., 50, 100, 200 µM) for 1-2 hours before stimulation with a pro-fibrotic agent like TGF-β1 or TGF-β2 (e.g., 5 ng/mL) for a specified time (e.g., 30-60 minutes for phosphorylation events).[18][21]

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Lysates are collected and centrifuged to pellet cell debris.

-

Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with a primary antibody against p-Smad2. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is often stripped and re-probed for total Smad2 and a loading control (e.g., β-actin or GAPDH) for normalization.[18][21]

2. Collagen Synthesis Assay ([³H]-Proline Incorporation)

This method quantifies the rate of new collagen synthesis.

-

Cell Culture and Treatment: Confluent fibroblast cultures are treated with this compound (e.g., 3-300 µM) in a serum-free medium containing ascorbic acid (to promote collagen hydroxylation).[12]

-

Radiolabeling: [³H]-proline is added to the culture medium, and cells are incubated for 24-48 hours to allow for its incorporation into newly synthesized proteins, including collagen.[12]

-

Protein Precipitation: The cell layer and medium are collected, and proteins are precipitated using trichloroacetic acid (TCA).

-

Collagenase Digestion: The protein pellet is washed and then resuspended in a buffer containing purified bacterial collagenase. A parallel sample is incubated in buffer without collagenase to measure total protein synthesis.

-

Scintillation Counting: After digestion, undigested protein (non-collagenous) is precipitated again, and the radioactivity in the supernatant (representing digested collagen) is measured using a liquid scintillation counter. The amount of radioactivity incorporated into collagenase-sensitive proteins is calculated.[12]

3. Masson's Trichrome Staining for In Vivo Fibrosis Assessment

This histological staining technique is used to visualize collagen fibers in tissue sections from animal models.

-

Tissue Preparation: Following the experimental period in an animal model of fibrosis (e.g., bleomycin-induced lung fibrosis), animals are euthanized, and the target organ is harvested.[16][18] The tissue is fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.

-

Sectioning: 4-5 µm thick sections are cut and mounted on glass slides.

-

Staining Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Stain in Weigert's iron hematoxylin for nuclear staining (black).

-

Stain in Biebrich scarlet-acid fuchsin for cytoplasmic staining (red).

-

Differentiate in phosphomolybdic-phosphotungstic acid solution.

-

Stain in aniline blue for collagen staining (blue).

-

Dehydrate and mount the slides.

-

-

Analysis: The stained sections are visualized under a microscope. The extent of fibrosis is often quantified by scoring the area of blue staining (collagen deposition) using image analysis software.[16][18]

Conclusion

This compound presents a compelling profile as an anti-fibrotic agent, primarily through its robust inhibition of the TGF-β/Smad signaling pathway. Its ability to suppress collagen synthesis, prevent myofibroblast differentiation, and exert anti-inflammatory effects provides a multi-pronged therapeutic strategy. The quantitative data from both in vitro and in vivo studies consistently support its efficacy in reducing the hallmarks of fibrosis. The experimental protocols outlined provide a framework for further investigation and validation of this compound and novel anti-fibrotic compounds. For drug development professionals, this compound serves as a promising candidate for repositioning and as a benchmark for the development of next-generation anti-fibrotic therapies.

References

- 1. Unlocking the potential of this compound: Targeting fibrotic signaling pathways for therapeutic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. scilit.com [scilit.com]

- 4. dovepress.com [dovepress.com]

- 5. This compound attenuates connective tissue growth factor-induced extracellular matrix accumulation in renal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound attenuates cardiac matrix deposition in experimental diabetes: role of transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Inhibitory effect of this compound on the myofibroblast differentiation of rat mesenchymal stem cells induced by transforming growth factor‑β1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ar.iiarjournals.org [ar.iiarjournals.org]

- 10. This compound, a selective inhibitor of collagen synthesis in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. This compound inhibits cell proliferation and collagen synthesis by rabbit corneal and Tenon's capsule fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The Mechanism Involved in the Inhibitory Action of this compound on Collagen Biosynthesis of Keloid Fibroblasts [jstage.jst.go.jp]

- 15. This compound inhibits angiotensin II-induced myocardial fibrosis through S100A11/ transforming growth factor-β (TGF-β1)/Smad axis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound prevents renal interstitial fibrosis by blocking mast cell infiltration in a rat model of diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Suppressive effects of this compound on pulmonary fibrosis and activation of alveolar macrophages in mice treated with bleomycin: role of alveolar macrophages in the fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. This compound, an orally active antiallergic compound, inhibits extracellular matrix production in human uterine leiomyoma and myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Tranilast's Effect on the TGF-β Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tranilast, an anti-allergic agent, has garnered significant attention for its potent anti-fibrotic properties, which are primarily attributed to its inhibitory effects on the Transforming Growth Factor-β (TGF-β) signaling pathway. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates TGF-β signaling. It summarizes key quantitative data, details common experimental protocols used to assess its efficacy, and presents visual representations of the signaling cascades and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development seeking to understand and leverage the therapeutic potential of this compound in TGF-β-driven pathologies.

Introduction to this compound and the TGF-β Signaling Pathway

This compound, N-(3,4-dimethoxycinnamoyl) anthranilic acid, was initially developed as an anti-allergic drug.[1] Subsequent research has revealed its significant anti-fibrotic, anti-inflammatory, and anti-proliferative effects, making it a subject of investigation for various conditions, including keloids, hypertrophic scars, and fibrotic diseases of the lung, heart, and liver.[2][3] The primary mechanism underlying these therapeutic effects is the inhibition of the TGF-β signaling pathway.[2]

The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[4] Dysregulation of this pathway is a hallmark of many fibrotic diseases and cancers.[5] The canonical pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI), also known as activin receptor-like kinase (ALK5).[4] This activated receptor complex phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. Phosphorylated R-Smads then form a complex with the common mediator Smad4, which translocates to the nucleus to regulate the transcription of target genes.[1] TGF-β can also signal through non-Smad pathways, including the PI3K/Akt and MAPK pathways.[4][6]

Molecular Mechanisms of this compound's Interference with TGF-β Signaling

This compound modulates the TGF-β signaling pathway at multiple levels, affecting both the canonical Smad-dependent pathway and non-Smad pathways.

Inhibition of the Canonical Smad Pathway

This compound has been shown to interfere with several key steps in the Smad signaling cascade:

-

Downregulation of TGF-β Expression and Secretion: Studies have demonstrated that this compound can inhibit the expression and secretion of TGF-β itself, thereby reducing the initial signal that triggers the pathway.[4][7]

-

Inhibition of Smad Phosphorylation: A primary mechanism of this compound's action is the reduction of TGF-β-induced phosphorylation of Smad2 and Smad3.[8][9] By preventing the activation of these key downstream effectors, this compound effectively blocks the transmission of the fibrotic signal.

-

Suppression of Smad4 Expression: this compound has been found to decrease the expression of Smad4, the central mediator that complexes with phosphorylated R-Smads for nuclear translocation.[1] This suppression further cripples the canonical signaling cascade.[10]

-

Modulation of Inhibitory Smads: Evidence suggests that this compound can reverse the TGF-β1-induced decrease in the inhibitory Smad, Smad6, which acts as a negative regulator of the pathway.[8]

Modulation of Non-Smad Pathways

Beyond the canonical Smad pathway, this compound also influences non-Smad signaling routes activated by TGF-β:

-

Akt Pathway: this compound has been observed to decrease the TGF-β1-induced phosphorylation of Akt, a key component of a non-Smad pathway involved in cell survival and proliferation.[8]

The multifaceted inhibitory actions of this compound on both Smad and non-Smad pathways underscore its potential as a potent therapeutic agent against TGF-β-driven diseases.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of this compound on key components of the TGF-β signaling pathway.

Table 1: Effect of this compound on Smad Phosphorylation and Expression

| Cell Type/Model | Treatment | Target Protein | Change | Reference |

| Human Peritoneal Mesothelial Cells | 100 μM this compound + TGF-β1 (24h) | pSmad2/Smad2 | Significant decrease vs. TGF-β1 alone | [8] |

| Human Peritoneal Mesothelial Cells | 100 μM this compound + TGF-β1 (24h) | pSmad3/Smad3 | Significant decrease vs. TGF-β1 alone | [8] |

| Human Peritoneal Mesothelial Cells | 100 μM this compound + TGF-β1 (24h) | Smad4 | Reversal of TGF-β1-induced increase | [8] |

| Human Peritoneal Mesothelial Cells | 100 μM this compound + TGF-β1 (24h) | Smad6 | Reversal of TGF-β1-induced decrease | [8] |

| A549 Human Alveolar Epithelial Cells | 50, 100, 200 μM this compound + TGF-β2 (72h) | pSMAD2 | Attenuated TGF-β2-induced phosphorylation | [9] |

| Human Lung Cancer Cell Lines (A549, PC14) | This compound + TGF-β1 | Smad4 | Decreased expression | [1] |

| (mRen-2)27 Diabetic Rats | This compound Treatment | Phospho-Smad2 | Reduction in abundance | [11] |

Table 2: Effect of this compound on Gene and Protein Expression Downstream of TGF-β

| Cell Type/Model | Treatment | Target Gene/Protein | Change | Reference |

| A549 Human Alveolar Epithelial Cells | 50, 100, 200 μM this compound + TGF-β2 (72h) | Fibronectin (mRNA & Protein) | Suppressed expression | [9][12] |

| A549 Human Alveolar Epithelial Cells | 50, 100, 200 μM this compound + TGF-β2 (72h) | Type IV Collagen (mRNA & Protein) | Suppressed expression | [9][12] |

| A549 Human Alveolar Epithelial Cells | This compound + TGF-β2 (72h) | TGF-β1, TGF-β2, ZEB1, SLUG (mRNA) | Suppressed expression | [9] |

| Porcine Coronary Arteries (Stented) | This compound Treatment (5 days) | TGF-β1 mRNA | ~65% reduction | [13] |

| Porcine Coronary Arteries (Stented) | This compound Treatment (5 days) | TβR-II mRNA | ~80% reduction | [13] |

| Cultured Human Trabecular Meshwork Cells | 12.5, 25.0, 50.0 mg/L this compound (48h) | TGF-β2 mRNA | Dose-dependent decrease | [14] |

| Cultured Rat Stellate Cells | This compound | Procollagen mRNA | Reduced expression | [15] |

| Cultured Cardiac Fibroblasts | 30 μM this compound + TGF-β1 | 3[H]-hydroxyproline incorporation | 58% reduction | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on the TGF-β signaling pathway.

Cell Culture and Treatment

-

Cell Lines: A variety of cell lines are used depending on the research focus, including human peritoneal mesothelial cells (HPMCs), human alveolar epithelial cells (A549), human lung cancer cell lines (A549, PC14), and primary cardiac fibroblasts.[1][8][9][11]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM-F12) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[4][12]

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (typically ranging from 50 to 200 μM) for specified durations (e.g., 24 to 72 hours).[8][9][12] TGF-β (e.g., TGF-β1 or TGF-β2 at concentrations like 5 ng/mL) is often co-administered to stimulate the signaling pathway.[9][12]

Western Blotting

Western blotting is a standard technique to quantify changes in protein expression and phosphorylation.

-

Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies against target proteins (e.g., p-Smad2, Smad2, Smad3, Smad4, β-actin). Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.[8][12]

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure changes in mRNA expression levels of target genes.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a reagent like TRIzol, and its concentration and purity are determined. First-strand cDNA is synthesized from the RNA template using a reverse transcription kit.

-

qPCR Reaction: The qPCR reaction is performed using a real-time PCR system with a SYBR Green or TaqMan probe-based assay. Specific primers for target genes (e.g., TGF-β1, Smad4, Fibronectin) and a housekeeping gene (e.g., β-actin, GAPDH) are used.

-

Data Analysis: The relative expression of target genes is calculated using the comparative Ct (ΔΔCt) method, with normalization to the housekeeping gene.[1][12]

Animal Models

-

Bleomycin-Induced Pulmonary Fibrosis Model: Mice are intravenously injected with bleomycin to induce lung fibrosis. This compound is then administered (e.g., orally) to assess its therapeutic effects. Histological analysis (e.g., Masson's trichrome staining) and immunohistochemistry for fibrotic markers are performed on lung tissues.[9][12]

-

Xenograft Model of Colon Cancer: Human colon cancer cells (e.g., CT-26) are subcutaneously injected into nude mice. Once tumors are established, mice are treated with this compound, and tumor growth is monitored.[4][5]

Visualizing the Impact of this compound

The following diagrams, generated using Graphviz (DOT language), illustrate the TGF-β signaling pathway and the points of intervention by this compound, as well as a typical experimental workflow.

Caption: this compound's multi-level inhibition of the TGF-β signaling pathway.

Caption: A generalized workflow for studying this compound's effects.

Conclusion

This compound presents a compelling case as a multi-target inhibitor of the TGF-β signaling pathway. Its ability to suppress both canonical Smad-dependent and non-Smad pathways provides a robust mechanism for its observed anti-fibrotic and anti-proliferative effects. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for further research and development of this compound as a therapeutic agent for a range of diseases driven by aberrant TGF-β signaling. Future investigations should continue to elucidate the precise molecular interactions and explore the full therapeutic potential of this promising compound.

References

- 1. This compound Inhibits TGF-β1–induced Epithelial-mesenchymal Transition and Invasion/Metastasis via the Suppression of Smad4 in Human Lung Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]

- 2. Unlocking the potential of this compound: Targeting fibrotic signaling pathways for therapeutic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits angiotensin II-induced myocardial fibrosis through S100A11/ transforming growth factor-β (TGF-β1)/Smad axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of transforming growth factor-beta by this compound reduces tumor growth and ameliorates fibrosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Non-Smad pathways in TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ANTI-TGF-ß THERAPY IN FIBROSIS: RECENT PROGRESS AND IMPLICATIONS FOR SYSTEMIC SCLEROSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Inhibits TGF-β1-induced Epithelial-mesenchymal Transition and Invasion/Metastasis via the Suppression of Smad4 in Human Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound attenuates cardiac matrix deposition in experimental diabetes: role of transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ahajournals.org [ahajournals.org]

- 14. [The inhibitory effect of this compound on transforming growth factor-beta(2) expression in cultured human trabecular meshwork cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibitory effect of this compound on activation and transforming growth factor beta 1 expression in cultured rat stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of Tranilast in mast cell degranulation

An In-depth Technical Guide on the Role of Tranilast in Mast Cell Degranulation

Introduction

This compound (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) is an anti-allergic drug that has been clinically utilized for the treatment of various inflammatory and allergic conditions, including bronchial asthma, atopic dermatitis, and allergic rhinitis.[1][2] Its therapeutic efficacy is largely attributed to its ability to inhibit the release of chemical mediators from mast cells, a process known as degranulation.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's role in mast cell stabilization, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Mechanism of Action: Mast Cell Stabilization

The primary mechanism by which this compound exerts its anti-allergic effects is through the stabilization of mast cell membranes.[1] Mast cells are critical effector cells in IgE-mediated allergic reactions. Upon activation, they release a plethora of pre-formed and newly synthesized inflammatory mediators, such as histamine, proteases, cytokines, and leukotrienes, from their cytoplasmic granules.[3] this compound intervenes in this process, effectively suppressing the degranulation cascade.

Studies have demonstrated that this compound inhibits the antigen-induced release of mediators from mast cells.[1] Electron microscopy studies have visually confirmed that this compound remarkably inhibits the morphological changes associated with degranulation in IgE-sensitized rat mast cells, both in vitro and in vivo.[4] This includes the fusion of perigranular membranes and the discharge of granule contents through pores on the cell surface.[4]

Beyond its role as a membrane stabilizer, this compound has been shown to have broader effects on mast cell biology. It can inhibit the proliferation and/or migration of mast cells and reduce mast cell counts in inflamed tissues.[1] Furthermore, it can suppress the gene expression of mast cell-derived factors, including specific proteases like chymase and tryptase.[1]

Signaling Pathways Modulated by this compound

Mast cell activation is a complex process initiated by the cross-linking of high-affinity IgE receptors (FcεRI) on the cell surface. This event triggers a cascade of intracellular signaling events, critically dependent on an increase in intracellular calcium concentration ([Ca²⁺]i).

Inhibition of Calcium Mobilization

A key aspect of this compound's inhibitory action appears to be its modulation of calcium signaling. The activation of mast cells leads to the production of inositol 1,4,5-trisphosphate (IP₃), which triggers the release of Ca²⁺ from intracellular stores in the endoplasmic reticulum.[5][6] This initial release is followed by a sustained influx of extracellular Ca²⁺ through store-operated calcium entry (SOCE), which is essential for degranulation.[5][6]

Evidence suggests that this compound can attenuate the increase in intracellular calcium levels following mast cell stimulation.[7][8] By limiting the availability of this critical second messenger, this compound effectively dampens the downstream signaling events that lead to the fusion of granules with the plasma membrane and the release of their contents. While the precise mechanism of calcium modulation is not fully elucidated, it is a significant component of its mast cell-stabilizing properties.[7][8][9] this compound has also been shown to inhibit histamine release induced by phospholipase A2, a process dependent on extracellular calcium.[10]

Impact on Exocytosis

Electrophysiological studies using the patch-clamp technique have provided direct evidence for this compound's effect on the final stages of degranulation. Exocytosis, the process of granule fusion and mediator release, can be monitored by measuring changes in the whole-cell membrane capacitance (Cm). High concentrations of this compound (500 µM and 1 mM) have been shown to almost completely suppress the GTP-γ-S-induced increase in Cm in rat peritoneal mast cells, indicating a direct inhibition of the exocytotic process.[11] This suggests that this compound may interfere with the machinery responsible for membrane fusion.

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound on mast cell degranulation and mediator release have been quantified in various experimental models.

Table 1: Inhibition of Mast Cell Degranulation

| Cell Type | Activator | This compound Conc. | % Inhibition of β-hexosaminidase Release | Reference |

| LAD2 (human mast cells) | IgE/anti-IgE | 10 µg/ml | 19% | [7] |

| LAD2 (human mast cells) | Substance P | 10 µg/ml | 28% | [7] |

| LAD2 (human mast cells) | Substance P | 100 µg/ml | 52% | [12] |

| LAD2 (human mast cells) | Compound 48/80 | 100 µg/ml | 51% | [12] |

| HuMC (human primary mast cells) | IgE/anti-IgE | Not specified | Less efficacious than Resveratrol | [7] |

| Rat Peritoneal Mast Cells | Compound 48/80 | 500 µM | ~66% (calculated from data) | [13] |

| Rat Peritoneal Mast Cells | Compound 48/80 | 1 mM | ~73% (calculated from data) | [13] |

| BMMCs (mouse) | DNP-BSA + IL-33 | Not specified | Significant inhibition | [14] |

Note: Inhibition percentages for rat peritoneal mast cells were estimated based on the reported decrease from ~80% degranulation in controls to ~27% and ~22% with this compound.[13]

Table 2: Inhibition of Cytokine and Other Mediator Release

| Cell Type | Activator | Mediator | This compound Conc. | % Inhibition | Reference |

| LAD2 (human mast cells) | Substance P | TNF | 10 µg/ml | 46% | [7] |

| BMMCs (mouse) | DNP-BSA + IL-33 | IL-13 (release) | Not specified | Significant inhibition | [14] |

| BMMCs (mouse) | DNP-BSA + IL-33 | IL-13 (mRNA) | Not specified | Significant inhibition | [14] |

| Arthritic Mice Paws | Collagen-induced | mMCP6 (tryptase mRNA) | 400 mg/kg/day | 57% | [1] |

| Arthritic Mice Paws | Collagen-induced | mMCP4 (chymase mRNA) | 400 mg/kg/day | 43% | [1] |

Experimental Protocols

The following section details the methodologies employed in key experiments to elucidate the role of this compound in mast cell degranulation.

Mast Cell Preparation and Culture

-

Human Mast Cell Line (LAD2): LAD2 cells are cultured in StemPro-34 SFM medium supplemented with L-glutamine, penicillin, streptomycin, and human stem cell factor (SCF).[8]

-

Primary Human Mast Cells (HuMC): CD34⁺ progenitor cells are isolated from human cord blood and cultured for several weeks in the presence of various cytokines, including SCF and IL-6, to differentiate them into mature mast cells.[8]

-

Rat Peritoneal Mast Cells (RPMC): Mast cells are isolated from the peritoneal cavity of rats (e.g., Wistar or Sprague-Dawley strains) by peritoneal lavage with a buffered salt solution. The cells are then purified using density gradient centrifugation.[11][13]

-

Bone Marrow-Derived Mast Cells (BMMC): Bone marrow cells are flushed from the femurs and tibias of mice (e.g., C57BL/6) and cultured in media supplemented with IL-3 and SCF to promote differentiation into mast cells.[14]

Induction of Mast Cell Degranulation

-

IgE-Mediated Activation: Cells are sensitized overnight with anti-DNP IgE. Degranulation is then triggered by adding the antigen, dinitrophenyl-bovine serum albumin (DNP-BSA) or anti-IgE antibody.[7][14]

-

Compound 48/80: A potent, non-immunological mast cell secretagogue that directly activates G-proteins.[7][13]

-

Substance P: A neuropeptide that can induce mast cell degranulation.[7][15]

-

Combined Stimulation: A combination of DNP-BSA and the cytokine IL-33 is used to induce a synergistic and pronounced degranulation response.[14]

Quantification of Degranulation (β-Hexosaminidase Assay)

Degranulation is commonly quantified by measuring the activity of β-hexosaminidase, an enzyme stored in mast cell granules and released upon activation.

-

Mast cells are pre-treated with this compound or a vehicle control for a specified time (e.g., 30 minutes).

-

Degranulation is induced using one of the activators described above.

-

The reaction is stopped by placing the cells on ice.

-

The cell suspension is centrifuged to pellet the cells.

-

Aliquots of the supernatant (containing released β-hexosaminidase) are transferred to a new plate.

-

The cell pellets are lysed to measure the total cellular β-hexosaminidase content.

-

A substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) is added to both supernatant and lysate samples.

-

The reaction is incubated, and the product is measured spectrophotometrically.

-

The percentage of degranulation is calculated as (Supernatant Absorbance / Total Absorbance) x 100.

Measurement of Intracellular Calcium ([Ca²⁺]i)

-

Fura-2 Ca²⁺ Imaging: Mast cells are loaded with the ratiometric calcium indicator dye Fura-2 AM. The cells are then stimulated, and changes in intracellular calcium are monitored by measuring the ratio of fluorescence emission at two different excitation wavelengths. This technique allows for the real-time visualization and quantification of [Ca²⁺]i changes in response to stimuli and the effect of inhibitors like this compound.[7]

Electrophysiological Measurement of Exocytosis

-

Patch-Clamp Whole-Cell Recording: This technique provides a direct measure of exocytosis by monitoring changes in the cell's membrane capacitance (Cm). An increase in Cm corresponds to the fusion of secretory granules with the plasma membrane. Rat peritoneal mast cells are used, and exocytosis is induced by intracellular dialysis with GTP-γ-S. The effect of this compound is assessed by its ability to prevent the increase in Cm.[11][13]

Summary and Conclusion

This compound is a multifaceted anti-allergic agent that effectively suppresses mast cell degranulation. Its primary role as a membrane stabilizer is supported by its ability to inhibit the release of histamine and other pre-formed mediators.[1][2] The mechanism of action involves the modulation of critical intracellular signaling pathways, most notably by attenuating the rise in intracellular calcium that is obligatory for degranulation.[7][8] Furthermore, electrophysiological evidence demonstrates that this compound can directly inhibit the final exocytotic process.[11]

Beyond immediate degranulation, this compound also reduces the expression and release of newly synthesized inflammatory cytokines like TNF and IL-13 and can decrease mast cell numbers in inflamed tissues.[1][7][14] This comprehensive inhibitory profile, targeting multiple aspects of mast cell activation and function, underscores its therapeutic value in managing allergic and mast cell-driven inflammatory diseases.

References

- 1. The anti-allergic compound this compound attenuates inflammation and inhibits bone destruction in collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound directly targets NLRP3 to treat inflammasome‐driven diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in our understanding of mast cell activation – or should it be mast cell mediator disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mast cell degranulation and its inhibition by an anti-allergic agent this compound. An electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. REGULATORS OF CA2+ SIGNALING IN MAST CELLS Potential Targets for Treatment of Mast-Cell Related Diseases? - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of the inhibitory effects of resveratrol and this compound on IgE, 48/80 and substance P dependent-mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of histamine secretion from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological study of phospholipase A2-induced histamine release from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Allergic Drugs this compound and Ketotifen Dose-Dependently Exert Mast Cell-Stabilizing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitory effects of resveratrol on human mast cell degranulation, cytokine, chemokine and leukotriene release [scirp.org]

- 13. karger.com [karger.com]

- 14. Inhibition by this compound of the Synergistic Induction of Degranulation and IL-13 Expression by IL-33 and FcɛRI Cross-linking in Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibitory effect of this compound on substance P-induced plasma extravasation in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]

Tranilast: A Direct Inhibitor of the NLRP3 Inflammasome

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The NLRP3 inflammasome, a key component of the innate immune system, has been implicated in the pathogenesis of a wide range of inflammatory diseases. Its aberrant activation leads to the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18, driving chronic inflammation. Tranilast, an anti-allergic drug with a well-established safety profile, has emerged as a direct and specific inhibitor of the NLRP3 inflammasome. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays and visualizations of the signaling pathway and experimental workflows are included to facilitate further research and drug development efforts in this promising area.

Introduction

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a crucial role in the innate immune response to both pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs)[1]. Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity-induced auto-cleavage and activation of caspase-1 leads to the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18[1]. Dysregulation of the NLRP3 inflammasome is a hallmark of numerous inflammatory conditions, including gout, type 2 diabetes, and cryopyrin-associated periodic syndromes (CAPS)[2][3][4][5].

This compound (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) is an orally bioavailable drug that has been used clinically for the treatment of allergic disorders such as asthma and keloids[2][4]. Recent studies have identified a novel mechanism of action for this compound as a direct inhibitor of the NLRP3 inflammasome, offering a promising therapeutic strategy for a broad spectrum of inflammatory diseases[2][3][4][5].

Mechanism of Action

This compound exerts its inhibitory effect on the NLRP3 inflammasome through a direct binding mechanism.[2][3][4][5] It specifically interacts with the NACHT domain of the NLRP3 protein[2][3][5][6]. This interaction prevents the oligomerization of NLRP3, a critical step in the assembly and activation of the inflammasome complex[2][3][4][5]. By inhibiting NLRP3 oligomerization, this compound effectively blocks the downstream recruitment of ASC and pro-caspase-1, thereby preventing caspase-1 activation and the subsequent maturation and release of IL-1β and IL-18[2][4][6].

Importantly, this compound's inhibitory activity is specific to the NLRP3 inflammasome. Studies have shown that it does not affect the activation of other inflammasomes, such as those mediated by AIM2 or NLRC4[2][3][4][5][6]. Furthermore, this compound's mechanism is independent of NLRP3's ATPase activity[6]. Some evidence also suggests that this compound may enhance the ubiquitination of NLRP3, which is a mechanism to keep the inflammasome in an inactive state[7].

Signaling Pathway of NLRP3 Inflammasome and this compound's Point of Intervention

Caption: this compound directly targets the active NLRP3 protein, preventing its oligomerization and subsequent inflammasome assembly.

Quantitative Data

The efficacy of this compound as an NLRP3 inflammasome inhibitor has been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound

| Cell Type | Activator(s) | Assay | Readout | Effective Concentration / IC50 | Reference |

| Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin/MSU/ATP | ELISA | IL-1β Secretion | Dose-dependent inhibition | [2][5] |

| Human THP-1 Macrophages | LPS + Nigericin | ELISA | IL-1β Secretion | Dose-dependent inhibition | [2] |

| Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | Western Blot | Caspase-1 Cleavage | Dose-dependent inhibition | [2] |

| Inflammasome Reconstituted HEK293T cells | - | - | IL-1β Secretion | IC50: 10-15 µM | [8] |

| Human Monocytes-Macrophages | - | - | IL-1β Release | Inhibition at 3-300 µM | [9][10] |

Table 2: In Vivo Efficacy of this compound

| Disease Model | Animal Model | This compound Dosage | Key Findings | Reference |

| Gouty Arthritis | Mouse (MSU-induced peritonitis) | 200 mg/kg (i.p.) | Suppressed MSU-induced IL-1β production and neutrophil influx. | [2] |

| Gouty Arthritis | Mouse (MSU-induced paw edema) | 200 mg/kg (oral) | Reduced paw swelling and IL-1β levels in joints. | [2] |

| Cryopyrin-Associated Periodic Syndromes (CAPS) | Mouse | Not specified | Preventive effects observed. | [2][3][5] |

| Type 2 Diabetes | Mouse (High-fat diet-induced) | 25 or 50 mg/kg/day (oral) | Reversed hyperglycemia, insulin resistance, and hepatic steatosis. | [2][4] |

| Myocardial Infarction | Mouse | Not specified | Decreased IL-1β and cleaved caspase-1 in heart tissue, improved cardiac function. | [11] |

| Rosacea | Mouse (LL-37 induced) | Not specified | Mitigated skin lesions and reduced inflammatory cytokines (including IL-1β). | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to evaluate the efficacy of this compound as an NLRP3 inflammasome inhibitor.

In Vitro Inhibition of NLRP3 Inflammasome Activation in Macrophages

This protocol describes the standard two-signal in vitro assay to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).

Materials:

-

Bone marrow cells from C57BL/6 mice

-

L929-cell conditioned medium or recombinant M-CSF

-

DMEM supplemented with 10% FBS, penicillin/streptomycin

-

Lipopolysaccharide (LPS)

-

Nigericin or Monosodium Urate (MSU) crystals

-

This compound

-

ELISA kit for mouse IL-1β

-

Antibodies for Western blot: anti-caspase-1 (p20), anti-IL-1β (p17), anti-NLRP3, anti-ASC, anti-β-actin

-

Reagents for Western blotting (lysis buffer, protease inhibitors, etc.)

Procedure:

-

BMDM Differentiation: Harvest bone marrow cells from the femurs and tibias of mice. Culture the cells in DMEM containing 20% L929-cell conditioned medium or recombinant M-CSF for 7 days to differentiate them into macrophages.

-

Cell Seeding: Seed the differentiated BMDMs into 24-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

Priming (Signal 1): Prime the BMDMs with LPS (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 30-60 minutes.

-

Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as nigericin (e.g., 5 µM) or MSU crystals (e.g., 250 µg/mL) for 1-6 hours.

-

Sample Collection:

-

Supernatants: Carefully collect the cell culture supernatants for the measurement of secreted IL-1β by ELISA.

-

Cell Lysates: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors for Western blot analysis of pro-inflammatory proteins in the cell lysates.

-

-

Analysis:

-

ELISA: Quantify the concentration of IL-1β in the supernatants according to the manufacturer's instructions.

-

Western Blot: Analyze the cell lysates and precipitated proteins from the supernatants for cleaved caspase-1 (p20) and mature IL-1β (p17) to assess inflammasome activation. Use β-actin as a loading control for cell lysates.

-

ASC Oligomerization Assay

This assay is used to visualize the formation of ASC specks, a hallmark of inflammasome activation, and to assess the inhibitory effect of this compound on this process.

Materials:

-

Differentiated BMDMs

-

LPS

-

Nigericin

-

This compound

-

Disuccinimidyl suberate (DSS) crosslinker

-

Lysis buffer

-

Anti-ASC antibody

-

Reagents for Western blotting

Procedure:

-

Cell Treatment: Seed and treat BMDMs with LPS, this compound, and nigericin as described in Protocol 4.1.

-

Cell Lysis: After stimulation, wash the cells with PBS and lyse them in a hypotonic buffer.

-

Crosslinking: Pellet the cell lysates and resuspend the pellet in a buffer containing DSS to crosslink the ASC oligomers.

-

Western Blot: Analyze the crosslinked samples by non-reducing SDS-PAGE and Western blot using an anti-ASC antibody. ASC monomers will appear at ~22 kDa, while dimers, trimers, and higher-order oligomers will be visible as a ladder of bands. A reduction in the higher molecular weight bands in this compound-treated samples indicates inhibition of ASC oligomerization.

Biotin-Tranilast Pull-Down Assay

This assay is performed to demonstrate the direct binding of this compound to the NLRP3 protein.

Materials:

-

Biotinylated this compound (Biotin-TR)

-

LPS-primed BMDM cell lysates or purified recombinant NLRP3 protein

-

Streptavidin-agarose beads

-

Wash buffer

-

Elution buffer

-

Anti-NLRP3, anti-ASC, and anti-NEK7 antibodies

-

Reagents for Western blotting

Procedure:

-

Lysate Preparation: Prepare cell lysates from LPS-primed BMDMs.

-

Binding: Incubate the cell lysates or purified recombinant NLRP3 protein with Biotin-TR for 1-2 hours at 4°C with gentle rotation.

-

Pull-Down: Add streptavidin-agarose beads to the mixture and incubate for another 1-2 hours to capture the Biotin-TR and any bound proteins.

-

Washes: Pellet the beads by centrifugation and wash them several times with a wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).

-

Western Blot: Analyze the eluted proteins by Western blot using antibodies against NLRP3, ASC, and NEK7. Detection of NLRP3 in the eluate from the Biotin-TR sample, but not in the control (e.g., biotin alone), indicates a direct interaction between this compound and NLRP3. The absence of ASC and NEK7 in the eluate demonstrates the specificity of the interaction.

Co-Immunoprecipitation of NLRP3 and ASC

This assay is used to assess the interaction between NLRP3 and ASC and the inhibitory effect of this compound on this interaction.

Materials:

-

LPS-primed and nigericin-stimulated BMDM cell lysates

-

This compound

-

Anti-NLRP3 or anti-ASC antibody for immunoprecipitation

-

Protein A/G-agarose beads

-

Wash buffer

-

Elution buffer

-

Anti-NLRP3 and anti-ASC antibodies for Western blotting

Procedure:

-

Cell Treatment and Lysis: Treat BMDMs as described in Protocol 4.1 and prepare cell lysates in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an anti-NLRP3 or anti-ASC antibody overnight at 4°C.

-

Capture: Add Protein A/G-agarose beads and incubate for 1-2 hours to capture the antibody-protein complexes.

-

Washes: Pellet the beads and wash them extensively to remove non-specific binding.

-

Elution: Elute the immunoprecipitated proteins from the beads.

-

Western Blot: Analyze the eluates by Western blot using antibodies against both NLRP3 and ASC. A reduction in the amount of co-immunoprecipitated ASC with NLRP3 (or vice versa) in the this compound-treated samples indicates that this compound inhibits the interaction between these two proteins.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating a potential NLRP3 inflammasome inhibitor like this compound.

Caption: A typical workflow for characterizing this compound as an NLRP3 inhibitor, from in vitro validation to in vivo efficacy.

Conclusion

This compound has been robustly demonstrated to be a direct, specific, and effective inhibitor of the NLRP3 inflammasome. Its well-characterized mechanism of action, involving the direct binding to the NACHT domain of NLRP3 and subsequent inhibition of inflammasome assembly, provides a strong rationale for its repositioning for the treatment of NLRP3-driven diseases. The quantitative data from both in vitro and in vivo studies support its therapeutic potential across a range of inflammatory conditions. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals to further investigate the therapeutic utility of this compound and to discover and develop novel NLRP3 inflammasome inhibitors.

References

- 1. This compound directly targets NLRP 3 to treat inflammasome‐driven diseases - ProQuest [proquest.com]

- 2. This compound directly targets NLRP3 to treat inflammasome‐driven diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound directly targets NLRP3 to treat inflammasome-driven diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound: a potential anti-Inflammatory and NLRP3 inflammasome inhibitor drug for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Role for this compound in Regulating NLRP3 Ubiquitination, Vascular Inflammation, and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. Inhibitory action of this compound, an anti-allergic drug, on the release of cytokines and PGE2 from human monocytes-macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of this compound on Inflammasome and Macrophage Phenotype in a Mouse Model of Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound alleviates skin inflammation and fibrosis in rosacea-like mice induced by long-term exposure to LL-37 - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical properties and synthesis of Tranilast

An In-depth Technical Guide to the Chemical Properties and Synthesis of Tranilast

Introduction

This compound, chemically known as N-(3',4'-dimethoxycinnamoyl)anthranilic acid, is an analog of a tryptophan metabolite.[1][2] Initially developed by Kissei Pharmaceuticals and approved in Japan in 1982, it was identified as an anti-allergic agent for the treatment of bronchial asthma.[3] Its therapeutic applications have since expanded to include inflammatory diseases such as atopic dermatitis, allergic conjunctivitis, and the management of keloids and hypertrophic scars.[2] The therapeutic versatility of this compound stems from its diverse mechanisms of action, including the inhibition of chemical mediator release from mast cells and the modulation of key signaling pathways involved in inflammation and fibrosis.[4][5] This guide provides a detailed overview of the chemical properties, synthesis, and key signaling pathways associated with this compound, intended for researchers and professionals in drug development.

Chemical Properties of this compound

This compound is a crystalline solid, typically appearing as a white to beige or pale green powder.[][7][8] It is an amidobenzoic acid derivative, structurally related to a metabolite of tryptophan.[2][3][7] The compound is photochemically unstable in solution.[3] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 2-{[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]amino}benzoic acid[3][9] |

| Synonyms | N-(3,4-Dimethoxycinnamoyl)anthranilic acid, Rizaben, MK-341, SB-252218[][7][10] |

| Chemical Formula | C₁₈H₁₇NO₅[3][7][9] |

| Molecular Weight | 327.33 g/mol [7][11] |

| CAS Number | 53902-12-8[3][9] |

| Melting Point | 166-168 °C[]; 166.2-168.2 °C[7][11] |

| Boiling Point | 585.6 °C at 760 mmHg[] |

| Appearance | White to beige crystalline solid[][12] |

| pKa | 3.47 ± 0.36 (Predicted)[7] |

| Solubility | Water: Sparingly soluble/Insoluble[3][13][14] PBS (pH 7.2): ~0.2 mg/mL[10] DMSO: Soluble, >10 mg/mL[14], up to 100 mM[] Dimethylformamide (DMF): Soluble, ~35 mg/mL[10] Ethanol: Soluble, ~2 mg/mL[10], sparingly soluble[13] Methanol, Ethyl Acetate: Hardly soluble[13] |

Synthesis of this compound

The synthesis of this compound typically involves the condensation of 3,4-dimethoxycinnamic acid with anthranilic acid or its ester derivatives. A common laboratory- and industrial-scale synthesis route proceeds via the hydrolysis of a methyl ester precursor.

General Synthesis Workflow

The process can be summarized in two main stages:

-

Amide Formation: Reaction of 3,4-dimethoxycinnamoyl chloride (or the acid activated in situ) with methyl anthranilate to form the intermediate, methyl 2-((E)-3-(3,4-dimethoxyphenyl)acrylamido)benzoate (this compound methyl ester).

-

Saponification: Hydrolysis of the methyl ester intermediate under basic conditions, followed by acidification to yield the final this compound product.

Caption: General workflow for the two-stage synthesis of this compound.

Experimental Protocol: Saponification of this compound Methyl Ester

This protocol is adapted from a described synthesis method and focuses on the final hydrolysis step.[15]

-

Dissolution: Dissolve this compound methyl ester (1.0 eq) in ethanol (approx. 12 mL per gram of ester).

-

Hydrolysis: Add a 10% aqueous sodium hydroxide (NaOH) solution (approx. 6 mL per gram of ester). Heat the mixture to reflux and maintain for 1 to 1.5 hours, monitoring the reaction for completion (e.g., by TLC).

-

Quenching and Precipitation: After the reaction is complete, cool the solution slightly. Pour the reaction mixture into a larger volume of ice water (approx. 20 mL per gram of ester).

-

Acidification: While stirring, adjust the pH of the aqueous mixture to 3-4 using dilute hydrochloric acid (HCl). A solid precipitate of crude this compound will form.

-

Isolation: Allow the solid to settle, then collect the precipitate by suction filtration.

-

Washing: Wash the filter cake with ice water until the pH of the filtrate is neutral (pH 6-7).

-

Drying: Dry the collected solid to yield crude this compound.

-

Purification: Recrystallize the crude product from ethanol to obtain pure, fine this compound.[15]

Mechanism of Action and Key Signaling Pathways

This compound exerts its therapeutic effects by modulating multiple signaling pathways, primarily those involved in inflammation and fibrosis. Its major mode of action appears to be the suppression of the Transforming Growth Factor-β (TGF-β) pathway, but it also significantly impacts NF-κB and NLRP3 inflammasome signaling.[2]

Inhibition of TGF-β Signaling

This compound is a known inhibitor of TGF-β secretion and signaling, which is a critical pathway in tissue fibrosis.[5][16][17] By suppressing this pathway, this compound can reduce collagen synthesis in fibroblasts, decrease the deposition of extracellular matrix, and inhibit the epithelial-mesenchymal transition (EMT), a process involved in fibrosis and cancer metastasis.[16][18]

Caption: this compound's inhibition of the TGF-β/Smad signaling pathway.[19][20]

Modulation of NF-κB Signaling

This compound has demonstrated anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappaB (NF-κB), a key transcription factor in the inflammatory response.[21] It can interfere with the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory cytokines and cell adhesion molecules.[21][22] Some studies suggest this compound inhibits NF-κB-dependent transcriptional activation by preventing the association between NF-κB and its coactivator, CBP.[22]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: a review of its therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | Miscellaneous Compounds | Tocris Bioscience [tocris.com]

- 5. Articles [globalrx.com]

- 7. Cas 53902-12-8,this compound | lookchem [lookchem.com]

- 8. This compound | 53902-12-8 [chemicalbook.com]

- 9. This compound | C18H17NO5 | CID 5282230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. This compound CAS#: 53902-12-8 [m.chemicalbook.com]

- 12. selleckchem.com [selleckchem.com]

- 13. EP0974350B1 - External preparation containing this compound and process for producing the same - Google Patents [patents.google.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. CN104693063A - Synthesis method of this compound - Google Patents [patents.google.com]

- 16. Inhibition of transforming growth factor-beta by this compound reduces tumor growth and ameliorates fibrosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Unlocking the potential of this compound: Targeting fibrotic signaling pathways for therapeutic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound, a selective inhibitor of collagen synthesis in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ar.iiarjournals.org [ar.iiarjournals.org]

- 20. This compound inhibits angiotensin II-induced myocardial fibrosis through S100A11/ transforming growth factor-β (TGF-β1)/Smad axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound: a potential anti-Inflammatory and NLRP3 inflammasome inhibitor drug for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound inhibits cytokine-induced nuclear factor kappaB activation in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Tranilast: A Tryptophan Metabolite Analog Modulating Key Inflammatory and Fibrotic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tranilast [N-(3,4-dimethoxycinnamoyl) anthranilic acid], a synthetic analog of a tryptophan metabolite, has emerged as a multi-target therapeutic agent with significant anti-inflammatory and anti-fibrotic properties. Initially developed as an anti-allergic drug, its mechanism of action extends beyond histamine release inhibition to the modulation of critical signaling pathways implicated in a wide range of pathological conditions, including fibrosis, inflammatory disorders, and proliferative diseases. This technical guide provides a comprehensive overview of this compound's core mechanisms, focusing on its role as a tryptophan metabolite analog. It summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes its engagement with cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound.

Introduction

This compound is structurally an analog of anthranilic acid, a tryptophan catabolite produced through the kynurenine pathway.[1] This metabolic link provides a foundation for its diverse biological activities. While initially recognized for its ability to inhibit IgE-induced histamine release from mast cells, subsequent research has unveiled a broader spectrum of action.[2][3] this compound is now understood to modulate key signaling pathways, including Transforming Growth Factor-beta (TGF-β), the NLRP3 inflammasome, and the Aryl Hydrocarbon Receptor (AhR).[3][4][5] These pathways are central to the pathogenesis of numerous diseases, positioning this compound as a molecule of interest for a variety of therapeutic applications.[6]

Core Mechanisms of Action

Inhibition of Fibrotic Pathways

A primary and well-documented effect of this compound is its ability to inhibit fibrosis.[4] This is largely attributed to its interference with the TGF-β signaling pathway, a master regulator of extracellular matrix (ECM) production.[4][6]

-

Suppression of Collagen Synthesis: this compound has been shown to inhibit collagen synthesis in a dose-dependent manner in various fibroblast types, including those from keloids and hypertrophic scars.[5][7][8] This effect is achieved at a pre-translational level, with this compound reducing the mRNA levels of procollagen.[5]

-

Modulation of TGF-β Signaling: this compound inhibits the release of TGF-β1 from fibroblasts and macrophages.[8][9][10] By reducing the availability of this key profibrotic cytokine, this compound effectively dampens the downstream signaling cascade that leads to excessive ECM deposition.

Anti-inflammatory Effects via NLRP3 Inflammasome Inhibition

This compound is a direct inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a multi-protein complex that plays a crucial role in the innate immune response and the production of pro-inflammatory cytokines IL-1β and IL-18.[2][3]

-

Direct Binding to NLRP3: this compound directly binds to the NACHT domain of the NLRP3 protein.[3][11]

-

Inhibition of Inflammasome Assembly: This binding prevents the oligomerization of NLRP3, a critical step in the assembly and activation of the inflammasome complex.[2][3] Consequently, caspase-1 activation and the subsequent maturation and release of IL-1β are suppressed.[2] this compound specifically inhibits the NLRP3 inflammasome without affecting the AIM2 or NLRC4 inflammasomes.[2][11]

Interaction with the Aryl Hydrocarbon Receptor (AhR)

This compound acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses, cell proliferation, and differentiation.[5]

-

AhR Activation: As an AhR agonist, this compound can induce the expression of downstream target genes.[5]

-

Induction of miR-302: Activation of AhR by this compound has been shown to promote the expression of microRNA-302 (miR-302), which is involved in cellular reprogramming and pluripotency.[5]

Quantitative Data

The following tables summarize the available quantitative data on the biological effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Type | Effect | Concentration/Value | Reference(s) |

| Collagen Synthesis Inhibition | Human Skin Fibroblasts | Maximum 55% inhibition | 300 µM | [5] |

| Keloid Fibroblasts | Dose-dependent inhibition | 3 - 300 µM | [7][8] | |

| Cell Proliferation Inhibition | Human Vascular Smooth Muscle Cells | Inhibition of serum and PDGF-BB induced proliferation | 100 and 300 µM | [1] |

| Cytokine Release Inhibition | Human Monocytes-Macrophages | Inhibition of TGF-β1, IL-1β, and PGE2 release | Not specified | [10] |

| Human Corneal Fibroblasts | Inhibition of eotaxin-1 and TARC release | Not specified | [12] | |

| IC50 | HaCaT cells (keratinocytes) | Cell viability | >100 µM | [13] |

Table 2: In Vivo and Clinical Dosage

| Indication | Model/Patient Population | Dosage | Outcome | Reference(s) |

| Neuropathic Pain | Animal Model | EC50 of 77.64 mg | Analgesic effect | [14] |

| Keloids and Hypertrophic Scars | Human Clinical Trial | 300 mg/day | 66.7% improvement | [9] |

| Allergic Rhinitis (Pollinosis) | Human Clinical Trial | 300 mg/day | Prophylactic effect | [15] |

| Post-cesarean Surgical Scars | Human Clinical Trial | 8% liposomal gel | Improved aesthetic outcome | [16] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of this compound.

Collagen Synthesis Assay

Objective: To quantify the effect of this compound on collagen production by fibroblasts.

Methodology:

-

Cell Culture: Human skin fibroblasts (or other relevant fibroblast types) are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 3, 30, 300 µM) for a specified duration (e.g., 48 hours).[5]

-

Radiolabeling: During the last few hours of treatment, cells are incubated with a radiolabeled amino acid, typically [³H]-proline, which is incorporated into newly synthesized proteins, including collagen.

-

Protein Extraction: Cellular proteins are extracted.

-

Collagenase Digestion: The protein extract is divided into two aliquots. One is treated with bacterial collagenase, which specifically degrades collagen, while the other serves as a control.

-

Quantification: The amount of radioactivity in the collagenase-sensitive and -insensitive fractions is measured using liquid scintillation counting. The difference in radioactivity between the control and collagenase-treated samples represents the amount of newly synthesized collagen.

NLRP3 Inflammasome Activation Assay

Objective: To determine the inhibitory effect of this compound on NLRP3 inflammasome activation.

Methodology:

-

Cell Culture: Immortalized bone marrow-derived macrophages (iBMDMs) or human monocytic THP-1 cells are commonly used.[17]

-

Priming (Signal 1): Cells are primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), to induce the expression of NLRP3 and pro-IL-1β.[18]

-

Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound.

-

Activation (Signal 2): The NLRP3 inflammasome is activated using a specific stimulus, such as nigericin or ATP, which induces potassium efflux.[18]

-

Measurement of IL-1β Release: The concentration of mature IL-1β in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).[19]

-

Measurement of Pyroptosis: Cell death due to pyroptosis can be assessed by measuring the release of lactate dehydrogenase (LDH) into the supernatant.[17]

-

Western Blot Analysis: Cell lysates can be analyzed by Western blotting to detect the cleaved (active) form of caspase-1.

Aryl Hydrocarbon Receptor (AhR) Activation Assay

Objective: To assess the ability of this compound to activate the Aryl Hydrocarbon Receptor.

Methodology:

-

Reporter Cell Line: A cell line (e.g., mouse hepatoma H1L6.1c2 cells) engineered to contain a luciferase reporter gene under the control of an AhR-responsive promoter is used.[20][21]

-

Compound Treatment: The reporter cells are treated with a range of concentrations of this compound. A known AhR agonist is used as a positive control.

-

Incubation: Cells are incubated for a sufficient period to allow for AhR activation and subsequent luciferase expression (e.g., 24 hours).[20]

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.

-

Data Analysis: The fold induction of luciferase activity relative to a vehicle control is calculated to determine the extent of AhR activation. IC50 values can be determined for dose-response curves.[21]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

This compound Inhibition of the TGF-β/Smad Pathway

This compound Inhibition of the NLRP3 Inflammasome

This compound Activation of the Aryl Hydrocarbon Receptor (AhR) Pathway

References

- 1. Inhibitory effects of this compound on proliferation, migration, and collagen synthesis of human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of this compound, an Anti-allergy Drug, in Proliferative Disorders | Anticancer Research [ar.iiarjournals.org]

- 3. This compound directly targets NLRP3 to treat inflammasome‐driven diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits cytokine-induced nuclear factor kappaB activation in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a selective inhibitor of collagen synthesis in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: a review of its therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The mechanism involved in the inhibitory action of this compound on collagen biosynthesis of keloid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical Evaluation of this compound for Keloid and Hypertrophic Scar [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. This compound directly targets NLRP3 to treat inflammasome-driven diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition by this compound of the cytokine-induced expression of chemokines and the adhesion molecule VCAM-1 in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Directly Targets NLRP3 to Protect Melanocytes From Keratinocyte-Derived IL-1β Under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Clinical and pathophysiological evaluation of this compound in patients with pollinosis: the effects of pre-seasonal treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]